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Compound of Interest

Compound Name: Penam

Cat. No.: B1241934 Get Quote

Application Note: Spectroscopic Analysis of Penam
Compounds
Audience: Researchers, scientists, and drug development professionals.

Introduction The penam class of compounds, characterized by a thiazolidine ring fused to a β-

lactam ring, forms the core structure of penicillin antibiotics. The precise structural elucidation

and characterization of these molecules are critical in drug development, quality control, and

research. This document outlines the application of three key spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

—for the analysis of penam compounds. Detailed protocols and representative data are

provided to guide researchers in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of

penam derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular

skeleton and the chemical environment of individual atoms.

Data Presentation: ¹H and ¹³C NMR
The chemical shifts of the penam core are highly characteristic. The following tables

summarize typical chemical shift ranges for the key protons and carbons of a penicillin

derivative (e.g., Penicillin G) in a common NMR solvent like DMSO-d₆.
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Table 1: Typical ¹H NMR Chemical Shifts for Penicillin G Core (in DMSO-d₆)

Proton
Chemical Shift
(ppm)

Multiplicity Notes

H-2 ~5.4-5.6 d

H-5 ~5.3-5.5 d

H-6 ~3.9-4.1 dd
Coupling to H-5 and

side-chain NH

C(2)-CH₃ (α) ~1.4-1.6 s

C(2)-CH₃ (β) ~1.5-1.7 s

Side-Chain NH ~8.0-9.0 d
Exchangeable with

D₂O

| Carboxylate OH | ~12.0-13.0 | br s | For free acid form, exchangeable |

Table 2: Typical ¹³C NMR Chemical Shifts for Penicillin G Core (in DMSO-d₆)[1][2][3]

Carbon Chemical Shift (ppm) Notes

C=O (β-lactam) ~175-177

C=O (Amide) ~170-173

C=O (Carboxylate) ~165-170

C-2 ~70-72

C-5 ~65-67

C-6 ~58-60

| C(2)-(CH₃)₂ | ~26-32 | Two distinct signals often observed |

Experimental Protocol: NMR Analysis
Sample Preparation:
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Accurately weigh 5-10 mg of the penam compound.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, D₂O, or CDCl₃) in a clean, dry vial.[4]

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the

solvent does not contain it.

Instrumental Analysis:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-

second relaxation delay, and 16-64 scans.

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C,

more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[3]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum correctly.

Calibrate the chemical shift axis using the reference signal (TMS at 0 ppm or the residual

solvent peak).

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in penam compounds, most notably the characteristic carbonyl stretching vibrations.

Data Presentation: Characteristic IR Absorptions
The β-lactam carbonyl absorption is a hallmark of the penam structure and appears at an

unusually high wavenumber due to ring strain.

Table 3: Characteristic IR Absorption Frequencies for Penam Compounds[5][6][7]

Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

β-Lactam C=O
Stretch

1770-1800 Strong
High frequency due
to ring strain.[7]

Amide C=O Stretch 1640-1680 Strong
From the acyl side

chain.

Carboxylate C=O

Stretch
1590-1620 Strong

For the salt form (e.g.,

penicillin G sodium).

Carboxylic Acid C=O

Stretch
1700-1730 Strong For the free acid form.

Carboxylic Acid O-H

Stretch
2500-3300 Strong, Broad

For the free acid form.

[8]

| N-H Stretch (Amide) | 3250-3400 | Medium | |

Experimental Protocol: IR Analysis (KBr Pellet Method)
Sample Preparation:

Place approximately 1-2 mg of the dry penam compound into an agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
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Transfer a small amount of the powder into a pellet-forming die.

Instrumental Analysis:

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background.

Label the significant peaks in the spectrum corresponding to the functional groups listed in

Table 3.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the penam compound and offers

structural information through the analysis of its fragmentation patterns. Electrospray ionization

(ESI) is a common soft ionization technique used for these molecules.

Data Presentation: Common Mass Fragments
The fragmentation of the penam core often involves the cleavage of the β-lactam ring, leading

to characteristic fragment ions.

Table 4: Common Fragment Ions of Penicillin G in Mass Spectrometry
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m/z Value Fragment Identity Notes

[M+H]⁺ or [M-H]⁻ Molecular Ion

Depends on positive or
negative ion mode. For
Penicillin G (C₁₆H₁₈N₂O₄S),
MW is 334.39.

176 Thiazolidine ring fragment

[C₇H₁₀NO₃S]⁺, resulting from

the cleavage of the β-lactam

ring.

160 Side-chain fragment
[C₉H₉O₂N]⁺, corresponds to

the phenylacetyl group.

| 91 | Tropylium ion | [C₇H₇]⁺, a common fragment from the benzyl group of the side chain. |

Experimental Protocol: ESI-MS Analysis
Sample Preparation:

Prepare a dilute solution of the penam compound (approx. 10-50 µg/mL) in a suitable

solvent system, typically a mixture of water and acetonitrile or methanol, often with a small

amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion

mode) to aid ionization.[9]

Instrumental Analysis:

Set up the ESI-MS instrument. Typical parameters include:

Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Set according to instrument recommendations.

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., 8-12

L/min at 300-350 °C).
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min)

using a syringe pump.

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Processing and Analysis:

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment. In this, the

molecular ion is selected in the first mass analyzer, fragmented (e.g., via collision-induced

dissociation - CID), and the resulting fragment ions are analyzed in the second mass

analyzer.[10]

Correlate the observed fragment ions with the known structure of the penam compound to

confirm its identity.[11][12]

Workflow for Spectroscopic Analysis
The following diagram illustrates the integrated workflow for the complete spectroscopic

characterization of a penam compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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